Reticulol

Beschreibung

Historical Context of Isocoumarin (B1212949) Discovery

The exploration of isocoumarins, the chemical family to which Reticulol belongs, has a history stretching back to at least the 1950s. researchgate.net These compounds are a subgroup of coumarins, distinguished by the reversed orientation of the lactone ring. Isocoumarins are typically biosynthesized through the polyketide pathway, a major route for the production of secondary metabolites in many organisms. researchgate.net

Fungi have been a particularly rich source for the discovery of a wide array of isocoumarins, with hundreds of structurally diverse examples identified from various fungal species. researchgate.netbanglajol.infomedchemexpress.com These discoveries laid the groundwork for understanding the chemical diversity and biological potential of this class of compounds. The isolation of isocoumarins from bacteria, particularly from the genus Streptomyces, further expanded the known structural variety and biological activities associated with this scaffold. Streptomyces species are renowned for their ability to produce a vast number of secondary metabolites, including a significant portion of clinically used antibiotics. wjpmr.com The discovery of isocoumarins like this compound from these bacteria highlighted their potential as a source of other medicinally relevant molecules.

Evolution of this compound as a Chemical Compound in Research

This compound was identified as an isocoumarin derivative produced by Streptomyces species. targetmol.com One of the seminal reports on this compound, published in 1975 by Furutani and colleagues, characterized it as an inhibitor of cyclic adenosine (B11128) 3', 5'-monophosphate (cAMP) phosphodiesterase. medchemexpress.com This enzyme plays a crucial role in cellular signal transduction by degrading cAMP, a key second messenger. The ability of this compound to inhibit this enzyme suggested its potential to modulate various cellular processes.

Subsequent research further explored the biological profile of this compound. A notable study by Lim et al. in 2003 investigated its antitumor properties. medchemexpress.com This research demonstrated that this compound exhibits potent in vitro cytotoxicity against the human lung tumor cell line A427 and the mouse melanoma cell line B16F10. medchemexpress.comtargetmol.com The study also suggested that this compound could inhibit the growth of B16F10 melanoma, indicating its potential as an anticancer agent. medchemexpress.com This evolution in research from an enzyme inhibitor to a potential antitumor compound illustrates the progressive journey of a natural product in the drug discovery pipeline.

Significance of this compound within Natural Products Chemistry

The significance of this compound in the field of natural products chemistry is multifaceted. Firstly, its isocoumarin core represents a "privileged structure," a molecular framework that is able to bind to multiple biological targets. Heterocyclic compounds, including isocoumarins, are central to modern drug design, with a majority of biologically active small molecules containing a heterocyclic ring system. nih.gov

Secondly, the specific biological activities of this compound make it a valuable lead compound for further investigation. Its ability to inhibit cAMP phosphodiesterase and its cytotoxic effects on cancer cells provide distinct avenues for therapeutic development. medchemexpress.comtargetmol.com The inhibition of phosphodiesterases is a validated strategy for the treatment of various diseases, including inflammatory conditions and cardiovascular disorders. Furthermore, the continuous need for new anticancer agents makes any compound with potent cytotoxic activity a high-priority candidate for further study. This compound's activity against melanoma and lung cancer cell lines is particularly noteworthy. medchemexpress.comtargetmol.com

Finally, as a product of Streptomyces, this compound underscores the importance of these microorganisms as a source of novel chemical entities. The study of compounds like this compound continues to fuel interest in exploring the metabolic potential of microbial sources for the discovery of new drugs.

Chemical and Biological Data of this compound

The following tables summarize key data points related to the chemical properties and biological activities of this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.19 g/mol |

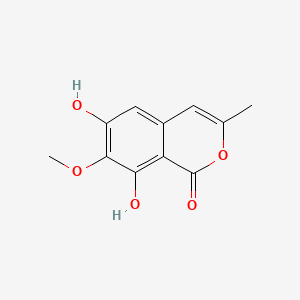

| IUPAC Name | 8-hydroxy-6,7-dimethoxy-3-methyl-1H-isochromen-1-one |

| Class | Isocoumarin |

Table 2: Reported Biological Activities of this compound

| Activity | Target/Assay | Result (IC50) |

|---|---|---|

| Enzyme Inhibition | cAMP phosphodiesterase | 41 µM targetmol.com |

| Cytotoxicity | Human lung tumor cell line (A427) | Potent activity reported targetmol.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREZRXWUEZCZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180881 | |

| Record name | Reticulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26246-41-3 | |

| Record name | Reticulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reticulol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Reticulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETICULOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Reticulol

Microbial Sources of Reticulol Production

Microorganisms, particularly bacteria and fungi, represent significant sources for the isolation of this compound.

Streptomyces Species as Primary Producers

Streptomyces species are well-established producers of a wide array of bioactive secondary metabolites, including this compound. Streptomyces mobaraensis has been specifically reported to produce this compound. nih.govwikipedia.org Early research in the 1960s and 1970s identified this compound as a metabolic product of Streptomyces mobaraensis. adipogen.comtandfonline.comresearchgate.net This bacterium is also known for producing other compounds such as bleomycin (B88199) and transglutaminase. wikipedia.org

Endophytic Fungi as Emerging Sources

Endophytic fungi, which live within plant tissues without causing disease, have gained attention as potential sources of bioactive compounds. chesci.comnih.gov this compound has been isolated from endophytic fungi. mdpi.comdntb.gov.uaresearchgate.net For instance, Aspergillus similanensis KUFA 0013, an endophytic fungus isolated from a sponge, has been reported as a source of this compound. mdpi.com Another endophytic fungus, Biscogniauxia capnodes, isolated from Averrhoa carambola L. fruits, has also been found to produce this compound. mdpi.commdpi.com Endophytic fungi are known to produce diverse secondary metabolites, including isocoumarins. researchgate.net

Deep-Sea Derived Microorganisms as Sources

The extreme environment of the deep sea fosters unique microbial biodiversity, leading to the production of novel bioactive substances. mdpi.com Deep-sea derived microorganisms, including fungi and bacteria, have been explored as sources of natural products. mdpi.comnih.gov this compound has been isolated from deep-sea derived fungi. mdpi.comnih.govnih.govresearchgate.net Specifically, the hydrothermal fungus Graphostroma sp. MCCC 3A00421, isolated from deep-sea hydrothermal sulfide (B99878) deposits in the Atlantic Ocean, has been shown to produce this compound. nih.govresearchgate.net Another deep-sea derived fungus, Penicillium granulatum MCCC3A00475, has also been associated with the production of this compound. nih.govmdpi.com

Here is a table summarizing some microbial sources of this compound:

| Microbial Source | Type | Isolation Origin | Reference |

| Streptomyces mobaraensis | Bacterium | Not specified (various laboratory cultures) | nih.govwikipedia.orgtandfonline.com |

| Aspergillus similanensis KUFA 0013 | Endophytic Fungus | Sponge (Rhabdermia sp.), Thailand | mdpi.com |

| Biscogniauxia capnodes | Endophytic Fungus | Averrhoa carambola L. fruits, Sri Lanka | mdpi.commdpi.com |

| Graphostroma sp. MCCC 3A00421 | Deep-Sea Fungus | Hydrothermal vents, Atlantic Ocean (2721 m depth) | nih.govresearchgate.net |

| Penicillium granulatum MCCC3A00475 | Deep-Sea Fungus | Deep sea (2284 m depth) | nih.govmdpi.com |

| Streptomyces sp. BCC24731 | Bacterium | Terrestrial | researchgate.net |

Plant-Derived this compound and Related Metabolites

While primarily known from microbial sources, there are indications of this compound or related isocoumarin (B1212949) metabolites occurring in plants.

Occurrence in Averrhoa carambola L.

Averrhoa carambola L., commonly known as star fruit, is a tropical tree cultivated for its edible fruit. wikipedia.orgnih.gov While Averrhoa carambola is listed as a source for the endophytic fungus Biscogniauxia capnodes which produces this compound, some sources also suggest the occurrence of this compound or related compounds directly in the plant. mdpi.commdpi.com A. carambola is known to contain various phytochemical constituents, including phenolic compounds and other secondary metabolites. nih.govredalyc.orgresearchgate.net

Isolation and Purification Strategies for this compound

The isolation and purification of natural products like this compound from complex biological matrices typically involve a combination of extraction and chromatographic techniques. hilarispublisher.comarcjournals.org

For microbial sources, the process often begins with culturing the microorganism in a suitable medium. tandfonline.com The secondary metabolites, including this compound, can be found in the fermentation broth or within the mycelia. tandfonline.comresearchgate.net Extraction of these compounds is commonly performed using organic solvents such as ethyl acetate (B1210297). tandfonline.com

Subsequent purification steps often involve chromatographic methods. Silica (B1680970) gel chromatography is a frequently used technique for separating compounds based on their polarity. tandfonline.com High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also valuable tools for further purification and analysis, allowing for the isolation of this compound in a pure form. hilarispublisher.comuq.edu.au Preparative HPLC can be employed for obtaining larger quantities of the purified compound. hilarispublisher.com

Detailed research findings on the isolation of this compound from Streptomyces mobaraensis describe culturing the strain in a specific medium containing starch, glucose, soy bean meal, yeast extract, and salts. tandfonline.com Isocoumarins, including this compound, were extracted from the broth filtrate with ethyl acetate at a specific pH and then analyzed using silica gel plates. tandfonline.com

For deep-sea derived fungi, systematic chemical investigation involves the isolation of the fungus, fermentation, extraction of metabolites, and subsequent chromatographic separation techniques like column chromatography and HPLC to isolate compounds such as this compound. nih.govresearchgate.net

General strategies for isolating natural products from endophytic fungi also involve culturing, extraction with suitable solvents, and various chromatographic techniques for purification. chesci.comnih.gov

Biosynthetic Pathways and Mechanistic Elucidation of Reticulol

Polyketide Biosynthesis of Reticulol

This compound is synthesized through a polyketide pathway, which involves the iterative condensation of small carboxylic acid units, primarily derived from acetate (B1210297). tandfonline.comwikipedia.orgftb.com.hr This process is catalyzed by polyketide synthases (PKSs). nih.govftb.com.hr

Studies have demonstrated that the carbon skeleton of this compound is fundamentally polyacetate in origin. tandfonline.comosti.govtandfonline.com This means that the core structure is assembled from multiple acetate units. Specifically, experiments have indicated that five acetate units contribute to the this compound molecule. tandfonline.com In addition to the acetate units, a one-carbon (C1) unit is also incorporated into the structure, which has been shown to originate from the methyl group of methionine. tandfonline.comosti.gov

The acetate units are incorporated into the growing polyketide chain in the form of activated derivatives, primarily acetyl-CoA and malonyl-CoA. Acetyl-CoA typically serves as the starter unit, while malonyl-CoA acts as the extender unit, providing two carbons to the chain in each condensation step, accompanied by the release of carbon dioxide. wikipedia.orgftb.com.hrwikipedia.orghmdb.canih.govnih.govnih.gov

Isotopic labeling experiments, particularly using 13C-NMR spectroscopy, have been instrumental in elucidating the biosynthetic pathway of this compound. tandfonline.comosti.govtandfonline.comrsc.org By feeding precursor molecules labeled with stable isotopes like 13C, researchers can trace the fate of specific carbon atoms during the biosynthetic process.

Studies involving the incorporation of [1-13C]acetate and [2-13C]acetate into the producing organism (Streptomyces mobaraensis) have confirmed the polyketide nature of this compound biosynthesis. tandfonline.comosti.govtandfonline.com Analysis of the 13C-NMR spectra of the labeled this compound revealed the specific positions of the incorporated isotopes, supporting the assembly of the molecule from acetate units. tandfonline.com For instance, labeling patterns observed with [1,2-13C]acetate provided evidence for intact incorporation of acetate units and revealed carbon-carbon coupling constants that further supported the proposed polyketide folding pattern. tandfonline.com

The incorporation of a C1 unit from the methyl group of methionine was also confirmed through labeling experiments using methionine labeled with 14C in the methyl group. tandfonline.comosti.gov

Table 1 summarizes representative 13C-NMR data from isotopic labeling studies on this compound.

| Carbon Position | Chemical Shift (δ ppm) | Labeling with [1-13C]acetate | Labeling with [2-13C]acetate |

| C-1 | 166.0 | Enriched | Not enriched |

| C-3 | 133.8 | Not enriched | Enriched |

| C-4 | 104.1 | Enriched | Not enriched |

| C-4a | 158.9 | Enriched | Not enriched |

| C-5 | 98.7 | Not enriched | Enriched |

| C-6 | 154.7 | Enriched | Not enriched |

| C-7 | 102.8 | Not enriched | Enriched |

| C-8 | 153.1 | Enriched | Not enriched |

| C-8a | 134.2 | Not enriched | Enriched |

| C-9 (Methyl) | 18.7 | Not enriched | Enriched |

| 7-OCH3 | - | Not enriched | Not enriched (Derived from C1 unit) |

Enzymatic Steps and Key Intermediates in this compound Biosynthesis

While the precise enzymatic cascade leading to this compound is not exhaustively detailed in the provided sources, the biosynthesis proceeds through a series of enzyme-catalyzed steps characteristic of polyketide synthesis. This typically involves a starter unit (acetyl-CoA) and multiple extender units (malonyl-CoA) condensed by a polyketide synthase. nih.govwikipedia.orgftb.com.hr The linear polyketide chain undergoes cyclization and further modifications, such as hydroxylations and methylations, to yield the final isocoumarin (B1212949) structure. mdpi.com

For related isocoumarins, intermediates like 3,4-Dihydro-6-hydroxymellein have been proposed, which then undergo tailoring modifications such as O-methylation. mdpi.com It is plausible that similar hydroxylated intermediates are involved in this compound biosynthesis, followed by methylation at the C-7 hydroxyl group. The incorporation of the methyl group from methionine supports a methylation step in the pathway. tandfonline.comosti.gov

Comparative Biosynthetic Analyses with Other Isocoumarins

The biosynthesis of this compound shares common features with the biosynthesis of other isocoumarins, all originating from the polyketide pathway. mdpi.comnih.govrsc.org Variations in the starter units, the number of extender units, the degree of reduction of the β-keto groups, and the cyclization and tailoring steps (such as hydroxylations, methylations, and chlorinations) lead to the structural diversity observed among isocoumarins. mdpi.comnih.gov

For example, studies on the biosynthesis of canescin, another isocoumarin, also utilized stable isotopes to confirm its polyketide origin from acetate and malonate units. rsc.org The incorporation of a C1 unit from methionine into canescin was also observed, similar to this compound. rsc.org These comparisons highlight conserved aspects of isocoumarin biosynthesis while also pointing to enzymatic differences that dictate the final chemical structure.

Genetic Basis of this compound Production

The biosynthesis of polyketides, including isocoumarins like this compound, is governed by gene clusters encoding the polyketide synthase and associated tailoring enzymes. nih.govftb.com.hr While the specific gene cluster responsible for this compound production in Streptomyces mobaraensis is not detailed in the provided information, research on other fungal systems, such as Fusarium graminearum, has identified specific polyketide synthases (e.g., PKS12) and regulatory elements (e.g., aurR1) involved in isocoumarin biosynthesis. nih.gov The genetic basis for this compound production would involve a PKS gene responsible for assembling the polyketide backbone and genes encoding enzymes that catalyze the subsequent cyclization, hydroxylation, methylation, and other modifications required to form the final this compound structure. nih.govftb.com.hr

Chemical Synthesis and Analog Development Strategies of Reticulol

Retrosynthetic Analysis for Reticulol and its Derivatives

Retrosynthetic analysis is a fundamental technique in organic synthesis planning that involves working backward from the target molecule to identify simpler starting materials and intermediates ucla.eduwikipedia.orgsathyabama.ac.in. This process aims to simplify the molecular structure through conceptual disconnections, leading back to readily available compounds wikipedia.org. For this compound and its isocoumarin (B1212949) derivatives, retrosynthetic analysis would involve identifying key bonds that can be cleaved through known synthetic transformations in the reverse direction wikipedia.org.

The isocoumarin core of this compound suggests potential disconnections that could lead to simpler aromatic or open-chain precursors. For instance, a key disconnection might involve breaking the lactone ring, potentially leading to a substituted ortho-substituted benzoic acid or a related precursor with an appropriately functionalized side chain that can undergo cyclization in the forward synthesis researchgate.netacs.org. Retrosynthetic strategies for related isocoumarins have involved considering precursors like 2-halobenzoate esters or 2-halobenzonitriles coupled with alkenes or alkynes, followed by cyclization scite.ai. Another approach involves the annulation of terminal or internal alkynes with phenolic or benzoic acid derivatives acs.orgscite.ai.

Retrosynthetic analysis can also guide the synthesis of this compound derivatives by identifying points of diversification on the isocoumarin scaffold nsf.gov. This allows for the planning of routes to introduce different substituents or modify existing functional groups, such as the hydroxyl and methoxy (B1213986) groups present in this compound nih.gov.

Total Synthesis Approaches of this compound

Total synthesis involves the complete construction of a complex organic molecule, such as a natural product, from simpler, often commercially available, starting materials using laboratory methods wikipedia.org. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of isocoumarins in general provides insight into potential approaches.

Total synthesis strategies for isocoumarins often involve the formation of the characteristic benzopyranone ring system. This can be achieved through various cyclization reactions, often involving ortho-substituted aromatic precursors. Methods might include the coupling of aromatic rings with appropriate side chains that can cyclize to form the lactone ring researchgate.netacs.orgscite.ai. For a molecule like this compound with its specific substitution pattern (hydroxyl and methoxy groups on the aromatic ring and a methyl group on the pyrone ring), a total synthesis would need to carefully control the introduction and positioning of these functionalities.

The total synthesis of natural products like isocoumarins serves to validate structural assignments and provides routes to access the compounds for further study or analog synthesis mdpi.com.

Semi-synthetic and Derivatization Strategies for Analog Generation

Semi-synthetic strategies involve using a naturally occurring compound as a starting material and modifying it chemically to produce analogs biorxiv.org. Derivatization involves modifying the functional groups of a compound to create new derivatives. For this compound, semi-synthesis and derivatization could be employed to create analogs with potentially altered properties.

Given the hydroxyl and methoxy groups on the aromatic ring and the methyl group on the pyrone ring of this compound, derivatization could involve reactions such as alkylation, acylation, or etherification of the hydroxyl groups. rcub.ac.inorganic-chemistry.org Modifications to the methyl group or the introduction of substituents onto the isocoumarin ring system through various coupling reactions are also possible avenues for analog generation.

Palladium-Catalyzed Coupling Reactions in Isocoumarin Synthesis

Palladium-catalyzed coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds researchgate.netscite.ai. These reactions have been widely applied in the synthesis of isocoumarins and their derivatives.

Specific palladium-catalyzed reactions relevant to isocoumarin synthesis include Heck, Suzuki, Stille, and Sonogashira couplings researchgate.netthieme-connect.com. These methods can be used to introduce substituents onto the isocoumarin core or to build the isocoumarin ring system itself. For example, palladium-catalyzed oxidative coupling between benzoic acids and vinylarenes or acrylates has been reported to furnish isocoumarins researchgate.net. Another approach involves the coupling of ortho-iodobenzoic acid with terminal alkynes using a palladium catalyst system to form 3-substituted isocoumarins acs.org. The use of palladium catalysts in conjunction with various ligands and reaction conditions allows for control over regioselectivity and efficiency in the formation of the isocoumarin scaffold researchgate.netacs.org.

Palladium-catalyzed couplings can also be used in the late-stage functionalization of isocoumarins or their precursors to generate analogs. nsf.govresearchgate.net For instance, coupling reactions on halogenated isocoumarin intermediates could introduce diverse substituents. thieme-connect.com

Synthesis of this compound Ether Derivatives

The synthesis of ether derivatives of this compound would involve the formation of an ether linkage, likely at one or both of the hydroxyl groups present on the aromatic ring of this compound. nih.gov General methods for ether synthesis include the Williamson synthesis, alcohol dehydration, and catalytic reductive etherifications rcub.ac.inorganic-chemistry.orgcsic.es.

For this compound, the Williamson synthesis, which involves the reaction of an alkoxide with an alkyl halide, could be a suitable method to introduce alkyl or aryl groups as ethers rcub.ac.in. Catalytic reductive etherification using carbonyl compounds or carboxylic acid derivatives as alkyl sources in the presence of a catalyst and a reductant is another potential route for synthesizing this compound ether derivatives csic.es. These methods allow for the formation of both symmetrical and unsymmetrical ethers rcub.ac.incsic.es. The specific conditions would need to be optimized based on the desired ether group and the potential for regioselectivity if only one hydroxyl group is to be etherified.

While specific examples of this compound ether synthesis were not detailed in the search results, the general methods for ether formation are well-established and applicable to compounds with hydroxyl functionalities like this compound. rcub.ac.inorganic-chemistry.orgcsic.eschimia.ch

Advanced Synthetic Methodologies in this compound Research

Advanced synthetic methodologies aim to provide more efficient, versatile, or diverse routes to target molecules and their analogs.

Pharmacological Investigations and Biological Activities of Reticulol

Enzyme Inhibitory Activities of Reticulol

This compound has demonstrated inhibitory effects on key enzymes involved in cellular processes.

Inhibition of Cyclic Nucleotide Phosphodiesterases

This compound is known to be an inhibitor of cyclic nucleotide phosphodiesterases (PDEs) caymanchem.commedchemexpress.comtandfonline.comncats.io. Initial screenings of microbial culture filtrates identified this compound as an active agent capable of inhibiting cyclic nucleotide phosphodiesterases prepared from rabbit brains tandfonline.comjst.go.jp. Further investigation into the inhibition mechanism of rat cerebral cortex cyclic nucleotide phosphodiesterases by this compound showed that the inhibition was not reduced in the presence of excess PDE activating factor (PAF) or Ca2+ ion tandfonline.comresearchgate.netresearchgate.net. This compound exhibited lower Ki values for Ca2+-PAF dependent PDE compared to Ca2+ independent PDE tandfonline.comresearchgate.netresearchgate.net. This compound inhibits cAMP phosphodiesterase with an IC50 value of 41 µM caymanchem.comncats.iotargetmol.combioscience.co.uk.

Inactivation of DNA Topoisomerase I

This compound has also been shown to inhibit DNA topoisomerase I (Topo I) caymanchem.combioaustralis.comsciopen.comncats.ionih.govhellobio.com. Topo I is an enzyme involved in melanoma metastasis sciopen.comnih.gov. An inhibition assay demonstrated that Topo I treated with 45 µM this compound did not replicate or transcribe DNA by forming supercoiled DNA nih.gov. This suggests that this compound inactivates Topo I nih.gov.

Antitumor and Cytotoxic Research on this compound

Research has explored the potential of this compound as an antitumor and cytotoxic agent.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., A427, B16F10)

This compound has exhibited potent in vitro cytotoxicity against certain cancer cell lines nih.govmedchemexpress.comtargetmol.combioscience.co.ukresearchgate.netglpbio.com. It has shown cytotoxicity against the human lung tumor cell line A427 and the mouse melanoma cell line B16F10 nih.govmedchemexpress.comtargetmol.combioscience.co.ukresearchgate.netglpbio.com. In the trypan blue staining assay for B16F10 cells, this compound treatment significantly decreased cell viability in a dose-dependent manner nih.govresearchgate.net. This compound is cytotoxic against A427 human lung cells at a concentration of 25 µM and against B16F10 mouse melanoma cells at a concentration of 200 µM caymanchem.combioscience.co.ukglpbio.com. Proliferation of B16F10 cells treated with 200 µM this compound was inhibited due to necrosis nih.gov.

Data on In Vitro Cytotoxicity:

| Cell Line | Type | Concentration (µM) | Effect | Reference |

| A427 | Human Lung | 25 | Cytotoxicity | caymanchem.combioscience.co.ukglpbio.com |

| B16F10 | Mouse Melanoma | 200 | Cytotoxicity | caymanchem.combioscience.co.ukglpbio.com |

| B16F10 | Mouse Melanoma | 25-200 | Decreased viability (dose-dependent) | nih.govmedchemexpress.comresearchgate.net |

| B16F10 | Mouse Melanoma | 200 | Proliferation inhibited (necrosis) | nih.gov |

In vivo Efficacy in Melanoma Lung Metastasis Models

Studies have investigated the efficacy of this compound in inhibiting tumor growth and metastasis in vivo. In an in vivo assay using a lung metastasis model of B16F10 melanoma, intravenously injected this compound suppressed the increase in colonies on the lung in a dose-dependent manner nih.govresearchgate.net. The survival rate of tumor-implanted mice treated with this compound was closely associated with its antitumoral efficacy nih.govresearchgate.net. This compound administered via the peritoneum of mice showed less metastasis inhibition compared to intravenous injection nih.govresearchgate.net. This compound inhibits tumor growth in mice bearing B16F10 melanoma and shows a lung metastasis-blocking effect medchemexpress.com. The antitumor efficacy of this compound was inferred to be due to direct inhibition of B16F10 melanoma growth, showing a necrotic response, and was not associated with cell cycle arrest or apoptosis nih.govmedchemexpress.comresearchgate.net. These results suggest that this compound protects against lung metastasis by inhibiting the growth of B16F10 melanoma at the cellular level nih.govresearchgate.net.

Synergistic Effects with Established Chemotherapeutics (e.g., Adriamycin)

Research has explored the potential for this compound to enhance the effects of existing chemotherapies. From an in vivo assay, this compound combined with Adriamycin (a mixture) further retarded tumor growth compared to treatment with Adriamycin alone in a mouse model nih.gov. The survival rate of tumor-bearing mice treated with the mixture was closely associated with its cytotoxicity nih.gov. These results suggest that this compound exhibits excellent cytotoxic efficacy against B16F10 melanoma when combined with Adriamycin in a mouse model nih.gov.

Antiallergic Potential of this compound

This compound has demonstrated potential antiallergic properties, primarily investigated through its effects on mast cells and basophils, key players in allergic responses.

Studies utilizing IgE-mediated rat basophilic leukemia (RBL-2H3) cells have shown that this compound can significantly decrease the rate of degranulation. Degranulation is a process where mast cells and basophils release inflammatory mediators, such as histamine (B1213489), upon activation. This compound, isolated from Graphostroma sp., effectively inhibited degranulation in RBL-2H3 cells with an IC50 value of 13.5 µM nih.govmdpi.comacs.orgmdpi.com. This indicates that this compound can suppress the release of allergic mediators from these cells. The RBL-2H3 cell line is commonly used as an in vitro model for studying IgE-mediated mast cell degranulation, although it's noted that it may share more similarities with basophils than other histamine-releasing cells nih.govmdpi.com.

Here is a summary of research findings on this compound's inhibition of degranulation in RBL-2H3 cells:

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | RBL-2H3 | IgE-mediated degranulation | 13.5 | nih.govmdpi.comacs.orgmdpi.com |

In conjunction with its effect on degranulation, this compound has also been shown to modulate the release of histamine. Research on IgE-mediated RBL-2H3 cells revealed that this compound significantly decreased the rates of histamine release with an IC50 value of 13.7 µM nih.govacs.org. This suggests that this compound's antiallergic effect involves the suppression of this key inflammatory mediator.

Here is a summary of research findings on this compound's modulation of histamine release:

| Compound | Cell Line | Mediator Released | IC50 (µM) | Reference |

| This compound | RBL-2H3 | Histamine | 13.7 | nih.govacs.org |

Antioxidant Properties and Radical Scavenging Capacity of this compound

This compound has demonstrated antioxidant properties and radical scavenging capacity. Studies have evaluated its ability to neutralize free radicals, which are implicated in various diseases and the aging process mdpi.com.

This compound exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. In one study, this compound isolated from Biscogniauxia capnodes showed a moderate antioxidant activity against DPPH radicals with an IC50 value of 58 µg/mL researchgate.netresearchgate.net. Another study also identified this compound as a free radical scavenger from Aspergillus sp. researchgate.netnih.gov. These findings suggest that this compound can act as an antioxidant by scavenging free radicals.

Here is a summary of research findings on this compound's antioxidant activity:

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH | 58 | researchgate.netresearchgate.net |

Other Emerging Bioactivities and Pharmacological Implications

Beyond its antiallergic and antioxidant activities, this compound has shown other emerging bioactivities. It is known as an inhibitor of cyclic adenosine (B11128) 3',5'-monophosphate phosphodiesterase (cAMP phosphodiesterase) with an IC50 of 41 µM adipogen.comcaymanchem.comtargetmol.comglpbio.com. This compound also inhibits DNA topoisomerase I adipogen.comcaymanchem.comglpbio.comhellobio.com.

Furthermore, this compound has demonstrated antifungal activity against T. mentagrophytes with a Minimum Inhibitory Concentration (MIC) of 1.8 µM caymanchem.comglpbio.com. It has also shown cytotoxicity against certain cancer cell lines, including human lung tumor cells (A427) and mouse melanoma cells (B16F10), with IC50 values of 25 µM and 200 µM, respectively caymanchem.comtargetmol.comglpbio.commedchemexpress.com. Studies in mice have indicated that this compound can inhibit lung metastasis of B16F10 melanoma cells caymanchem.comglpbio.commedchemexpress.comnih.gov.

Here is a summary of other reported bioactivities of this compound:

| Activity | Target/Cell Line | Value | Reference |

| cAMP phosphodiesterase inhibition | Enzyme | IC50 = 41 µM | adipogen.comcaymanchem.comtargetmol.comglpbio.com |

| DNA Topoisomerase I inhibition | Enzyme | 45 µM | adipogen.comcaymanchem.comglpbio.comhellobio.com |

| Antifungal activity | T. mentagrophytes | MIC = 1.8 µM | caymanchem.comglpbio.com |

| Cytotoxicity | A427 (human lung tumor) | IC50 = 25 µM | caymanchem.comtargetmol.comglpbio.commedchemexpress.com |

| Cytotoxicity | B16F10 (mouse melanoma) | IC50 = 200 µM | caymanchem.comtargetmol.comglpbio.commedchemexpress.com |

| Inhibition of lung metastasis (in mice) | B16F10 melanoma | Dose-dependent | caymanchem.comglpbio.commedchemexpress.comnih.gov |

These diverse activities suggest this compound's potential for further investigation across different therapeutic areas.

Mechanisms of Action at the Molecular and Cellular Level for Reticulol

Elucidation of Molecular Targets

Identifying the specific molecules that Reticulol interacts with is crucial for understanding its biological activity. This involves direct experimental techniques and computational analyses.

Direct Binding Studies and Target Identification Methodologies

Direct binding studies are fundamental to confirming a compound's interaction with a potential target. While detailed methodologies specifically for this compound were not extensively found in the provided search results, general approaches for target identification include techniques that assess the binding of small molecules to protein targets. These methodologies are important for understanding the specific interactions that drive a compound's effects. researchgate.netnih.gov DNA-encoded chemical library (DEL) technology, for instance, is a powerful tool for identifying hits and can reveal unusual binding modes and selectivity for oncology targets. x-chemrx.com

Protein-Ligand Interaction Analysis

Analysis of protein-ligand interactions provides insights into the nature and strength of the binding between a compound like this compound and its target protein. Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to predict and evaluate these interactions. researchgate.netfrontiersin.orgmdpi.com These techniques can help determine the best matching binding mode of a ligand within a protein's binding site, although they require the three-dimensional structure of the target protein. frontiersin.org Experimental methods like mass spectrometry (MS), including native MS and hydrogen/deuterium exchange MS, are also employed to analyze protein-ligand interactions, providing information on stoichiometry, dissociation constants, and conformational changes upon binding. nih.gov Evaluating protein-ligand interactions is a core task in drug discovery. nih.gov

Cellular Pathway Modulation

This compound has been shown to influence several cellular pathways, contributing to its observed biological effects.

Impact on Cyclic Nucleotide Signaling Pathways

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial second messengers involved in a wide range of cellular processes. wikipedia.orgwikipedia.orgnih.gov Their intracellular levels are tightly regulated by cyclic nucleotide phosphodiesterases (PDEs), a family of enzymes that hydrolyze cyclic nucleotides to their inactive monophosphate forms. medchemexpress.cnresearchgate.net this compound has been reported to inhibit cAMP phosphodiesterase, with an IC50 value of 41 µM. targetmol.com Inhibition of PDEs leads to increased intracellular concentrations of cyclic nucleotides, thereby modulating the signaling pathways they regulate. researchgate.netwikipedia.org Cyclic nucleotide signaling plays vital roles in various biological processes, including neuronal function, immune responses, and cell growth. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

Table 1: Inhibition of cAMP Phosphodiesterase by this compound

| Compound | Target | IC50 (µM) | Reference |

| This compound | cAMP Phosphodiesterase | 41 | targetmol.com |

Note: IC50 represents the half maximal inhibitory concentration.

Investigation of Cell Death Mechanisms (e.g., Necrosis, Apoptosis, Cell Cycle)

Cell death is a tightly controlled process essential for development and tissue homeostasis. Apoptosis is a form of programmed cell death, distinct from necrosis, which is typically a result of injury. akadeum.comclevelandclinic.orgwikipedia.org The cell cycle is the series of events that leads to cell division. Dysregulation of the cell cycle and cell death pathways can contribute to diseases like cancer. akadeum.comclevelandclinic.org this compound has demonstrated potent in vitro cytotoxicity against certain tumor cell lines. targetmol.com Cytotoxicity can arise from various mechanisms, including the induction of apoptosis or effects on the cell cycle. While the specific mechanisms of cell death induced by this compound were not detailed in the provided search results, studies investigating the cytotoxicity of compounds often explore their impact on cell cycle progression and the induction of programmed cell death pathways like apoptosis. scielo.orgnih.gov

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Species | Type | Activity | Reference |

| A427 | Human | Lung tumor | Potent cytotoxicity | targetmol.com |

| B16F10 | Mouse | Melanoma | Potent cytotoxicity | targetmol.com |

This compound is an isocoumarin (B1212949) compound nih.govchem960.com. Its PubChem Compound ID (CID) is 5359036 nih.gov. It has been reported to be isolated from Streptomyces species nih.gov.

While this compound has demonstrated various biological activities, including cytotoxicity against certain cancer cell lines, inhibition of lung metastasis, phosphodiesterase inhibition, and topoisomerase I inhibition hznu.edu.cnki.se, and has shown potential antiallergic and antioxidant properties mdpi.comjapsonline.com, specific detailed research findings on the application of advanced techniques such as chemical proteomics, genomic profiling, affinity chromatography, co-crystallography, computational modeling, and molecular docking specifically to elucidate the mechanism of action of this compound were not found in the conducted search.

Structure Activity Relationship Sar Studies and Drug Design Principles for Reticulol

Structural Determinants of Reticulol's Bioactivity

The bioactivity of this compound is intrinsically linked to its isocoumarin (B1212949) core structure, which features a fused benzene (B151609) and pyran-2-one ring system nih.govfrontiersin.org. This compound specifically possesses hydroxyl groups at positions 6 and 8, and a methoxy (B1213986) group at position 7, along with a methyl group at position 3 caymanchem.comnih.gov. While detailed SAR studies specifically on this compound and its naturally occurring variations are explored, the isocoumarin scaffold itself is known to contribute to diverse biological activities, including antitumor, antibacterial, anti-inflammatory, and enzyme inhibitory effects frontiersin.orgresearchgate.net.

Studies on related benzopyran compounds, which share structural similarities with isocoumarins, have provided insights into the importance of specific structural motifs for cytotoxicity. For instance, the presence of a 2,3-dihydrothieno structural motif has been identified as a principal determinant of cytotoxicity in some benzopyran derivatives. Additionally, the position and nature of hydroxyl and methoxy groups can significantly influence biological potency frontiersin.org. The absolute configuration at certain carbon centers can also play a role in the observed cytotoxicity frontiersin.org.

Naturally occurring analogs of this compound, such as 6-O-methyl-reticulol and bithis compound (a dimer of this compound), have also been investigated for their bioactivity, providing comparative data to understand the impact of minor structural variations mdpi.comscispace.comresearchgate.net. Bithis compound, for example, has shown cytotoxic effects against certain cancer cell lines, suggesting that dimerization or modifications to the hydroxyl groups can influence activity researchgate.net.

Rational Design of this compound Analogs for Enhanced Potency and Selectivity

Rational drug design involves the deliberate modification of a lead compound's structure to improve its pharmacological profile based on an understanding of its interaction with biological targets openmedicinalchemistryjournal.com. For this compound, this involves designing analogs with modifications aimed at enhancing specific activities, such as enzyme inhibition or cytotoxicity, while potentially improving selectivity.

Strategies for designing analogs often involve altering functional groups, introducing new substituents, or modifying the core scaffold while maintaining key interactions with the biological target numberanalytics.comgardp.org. Knowledge gained from SAR studies on this compound and related isocoumarins guides these modifications.

Modifications for Improved Enzyme Inhibition

This compound has been reported to inhibit enzymes such as cAMP phosphodiesterase and DNA topoisomerase I caymanchem.comglpbio.com. Modifications to the this compound structure can be designed to enhance these inhibitory activities. This might involve introducing groups that can form stronger interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site or allosteric sites bgc.ac.in.

Understanding the binding mode of this compound to its target enzymes is crucial for rational design. For instance, if this compound acts as a competitive inhibitor by binding to the active site, designing analogs that mimic or enhance the interactions with key amino acid residues in the active site could increase potency bgc.ac.in. Modifications could include altering the electronic properties or steric bulk of substituents on the isocoumarin core to optimize fitting and binding within the enzyme pocket.

While specific data on designed this compound analogs for enhanced enzyme inhibition is limited in the provided context, general principles of enzyme inhibitor design apply. These principles involve considering the shape, size, and electronic features of the inhibitor relative to the enzyme's binding site, as well as the potential for forming favorable interactions sigmaaldrich.comnih.gov.

Strategies for Optimizing Cytotoxicity

This compound has demonstrated cytotoxicity against various cancer cell lines caymanchem.comuga.edu. Optimizing this cytotoxicity involves designing analogs with increased potency against specific cancer types and potentially reduced toxicity to normal cells, thereby improving selectivity nih.govresearchgate.netnih.gov.

Strategies for optimizing cytotoxicity can include:

Modifications to enhance cellular uptake: Altering lipophilicity or introducing functional groups that interact with cell membrane transporters can improve the concentration of the analog within cancer cells.

Modifications to improve target interaction: If the cytotoxicity is mediated by a specific cellular target (e.g., DNA topoisomerase I), modifications can be made to enhance the binding affinity or inhibitory effect on that target.

Introduction of cytotoxic warheads: In some cases, a less potent but selective scaffold can be conjugated to a known cytotoxic moiety to create a more effective and targeted agent.

Exploiting structural insights from related cytotoxic compounds: Examining SAR data from other cytotoxic isocoumarins or related natural products can provide clues for designing potent this compound analogs frontiersin.orgresearchgate.net. For example, studies on other cytotoxic compounds have shown that specific structural motifs or the position of substituents can be critical determinants of activity frontiersin.orgmdpi.com.

Comparative cytotoxicity studies of this compound and its analogs against panels of cancer cell lines can provide valuable data for SAR analysis and guide further analog design. For instance, observing differential activity across various cell lines can help identify structural features that contribute to selectivity frontiersin.orgmdpi.com.

Interactive Table 1: Reported Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) | Reference |

| A427 (human lung) | 25 | caymanchem.com |

| B16F10 (mouse melanoma) | 200 | caymanchem.com |

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Computational SAR Methodologies

Computational methods play a significant role in modern SAR studies and rational drug design, allowing for the analysis of large datasets and the prediction of biological activity based on molecular structure numberanalytics.comopenmedicinalchemistryjournal.comnih.gov. These methods complement experimental approaches and can accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Models (e.g., 3D-QSAR, CoMFA, CoMSIA)

QSAR aims to build mathematical models that correlate chemical structure with biological activity numberanalytics.comwikipedia.org. These models use molecular descriptors, which are numerical representations of different structural and physicochemical properties of compounds, to predict activity numberanalytics.com.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to explore the three-dimensional structural requirements for activity pharmacelera.comnih.govresearchgate.netmdpi.comresearchgate.net. These methods involve aligning a series of molecules and calculating steric, electrostatic, and other molecular fields around them pharmacelera.comnih.govmdpi.com. Statistical models are then built to correlate variations in these fields with differences in biological activity pharmacelera.comnih.govmdpi.comresearchgate.net.

CoMFA: This method uses steric and electrostatic fields to generate 3D-QSAR models. Contour maps generated from CoMFA models can visually highlight regions in space where specific field properties are favored or disfavored for activity nih.govmdpi.com.

CoMSIA: This method extends CoMFA by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the molecular interactions important for activity nih.govmdpi.comresearchgate.net.

These 3D-QSAR models can provide valuable insights into the structural features that contribute to this compound's bioactivity and guide the design of analogs with improved properties mdpi.com. By analyzing the contour maps, researchers can identify positions on the this compound scaffold where specific types of substituents would likely enhance activity.

Interactive Table 2: Example Descriptors Used in QSAR (Illustrative)

| Descriptor Type | Description | Example Application in SAR |

| Molecular Weight | Mass of the molecule | Can correlate with absorption, distribution, and excretion. |

| LogP | Measure of lipophilicity | Influences membrane permeability and binding to hydrophobic pockets. |

| Hydrogen Bond Donors/Acceptors | Number of atoms capable of donating/accepting H-bonds | Important for interactions with biological targets. |

| Steric Descriptors | Size and shape of the molecule or substituents | Affects fitting into binding sites. |

| Electronic Descriptors | Charge distribution and electronic properties | Influence electrostatic interactions with targets. |

Molecular Dynamics Simulations in SAR Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, simulating the movement of atoms and molecules over time mdpi.comiaanalysis.commaterialsmodeling.org. In the context of SAR, MD simulations can be used to:

Study the binding interactions: MD can simulate the binding of this compound or its analogs to target proteins, providing insights into the stability of the complex, key interactions (e.g., hydrogen bonds, van der Waals forces), and conformational changes upon binding openmedicinalchemistryjournal.commdpi.comiaanalysis.comnih.gov.

Assess protein flexibility: MD simulations can reveal how the flexibility of the target protein influences ligand binding and activity mdpi.com.

Refine QSAR models: MD simulations can be used to generate more realistic conformations of molecules for 3D-QSAR analysis and to validate the predicted binding poses from docking studies nih.govresearchgate.net.

Calculate binding free energies: Advanced MD techniques can be used to estimate the binding free energy between a ligand and its target, providing a more quantitative measure of binding affinity mdpi.com.

By providing a dynamic and detailed picture of molecular interactions, MD simulations can complement QSAR studies and experimental data, leading to a more comprehensive understanding of this compound's SAR and informing the design of improved analogs openmedicinalchemistryjournal.comnih.govmdpi.comnih.gov.

Experimental Approaches in SAR Elucidation

Experimental approaches are fundamental to elucidating the Structure-Activity Relationship (SAR) of a compound like this compound. These methods involve synthesizing or acquiring a series of structurally related compounds (analogues) and then evaluating their biological activity using various assays. By systematically varying the chemical structure and observing the corresponding changes in activity, researchers can identify key functional groups and structural features responsible for the desired biological effect. This information is crucial for optimizing potency, selectivity, and other pharmacological properties during the drug design process.

Matched Molecular Pair Analysis

Matched Molecular Pair Analysis (MMPA) is a cheminformatics technique widely used in medicinal chemistry to understand the impact of small, well-defined structural changes on the properties of molecules, including their biological activity wikipedia.orgresearchgate.net. An MMP is defined as a pair of compounds that differ only by a single chemical transformation, such as the replacement of a hydrogen atom with a halogen or the addition of a methyl group wikipedia.org. By analyzing large datasets of compounds and their associated biological data, MMPA can identify transformations that consistently lead to a significant change in a particular property wikipedia.orgrsc.org.

In the context of this compound, MMPA could be applied to a dataset of this compound analogues and their biological activity data (e.g., inhibition of cAMP phosphodiesterase or DNA topoisomerase I, antifungal activity, or cytotoxicity) caymanchem.com. By identifying matched pairs where one compound is this compound or an analogue and the other differs by a specific structural modification, researchers could quantify the effect of that modification on the observed activity. For instance, analyzing pairs that differ in the substitution pattern on the isocoumarin core or modifications to the methoxy or hydroxyl groups could reveal critical SAR information. This systematic comparison helps in understanding which parts of the molecule are essential for activity and which can be modified to potentially improve properties wikipedia.orgblogspot.com. While specific detailed MMPA studies solely focused on this compound were not found in the provided search results, the principles of MMPA are directly applicable to studying the SAR of this compound and its isocoumarin analogues, a class of compounds for which SAR studies have been reported researchgate.netresearchgate.net.

Biochemical and Cell-Based SAR Assays

Biochemical and cell-based assays are essential experimental tools for quantifying the biological activity of compounds and are integral to SAR studies syngeneintl.comcriver.com. Biochemical assays typically involve isolated biological targets, such as enzymes or receptors, to measure the direct interaction or effect of a compound on that target syngeneintl.comdomainex.co.uk. Cell-based assays, on the other hand, use live cells and can provide a more physiologically relevant context, measuring a compound's effect on cellular processes or pathways syngeneintl.comnih.govnih.gov.

For this compound, which has reported activities including inhibition of cAMP phosphodiesterase and DNA topoisomerase I, antifungal activity, and cytotoxicity caymanchem.com, SAR studies would heavily rely on relevant biochemical and cell-based assays.

Examples of relevant assays for this compound SAR studies would include:

Enzyme Inhibition Assays: Biochemical assays measuring the inhibition of cAMP phosphodiesterase and DNA topoisomerase I activity by this compound and its analogues would provide quantitative data (e.g., IC50 values) on their potency against these specific targets caymanchem.com.

Antifungal Assays: Cell-based assays using various fungal strains would be used to determine the minimum inhibitory concentration (MIC) of this compound analogues, allowing for comparison of their antifungal potency caymanchem.com.

Cytotoxicity Assays: Cell-based assays using different cell lines (e.g., cancer cell lines like B16F10 melanoma or A427 human lung cells) would measure the cytotoxic effects of this compound analogues, providing IC50 values for growth inhibition or cell death caymanchem.com.

By testing a series of this compound analogues in these assays, researchers can generate dose-response curves and determine key parameters like IC50 or MIC values for each compound. Comparing these values across the series of compounds allows for the establishment of SAR, correlating specific structural changes with changes in biological activity. For instance, if a particular modification leads to a significant decrease in the IC50 value in a phosphodiesterase assay, it suggests that the modification enhances potency against this target. While detailed experimental data from specific biochemical or cell-based SAR assays for this compound itself were not extensively provided in the search results, these types of assays are standard methodologies employed to define the SAR of bioactive natural products and their synthetic analogues researchgate.netcriver.com.

Preclinical Efficacy and Translational Research of Reticulol

In vivo Efficacy Studies in Disease Models

Preclinical in vivo studies have explored the potential of reticulol in different disease models, with a significant focus on its effects on cancer metastasis. nih.govkarger.comkarger.com

Evaluation in Cancer Metastasis Models

This compound has shown efficacy in inhibiting lung metastasis in the B16F10 mouse melanoma model. Intravenous administration of this compound suppressed the increase in lung colonies in a dose-dependent manner. nih.govkarger.com The survival rate of tumor-implanted mice treated with this compound was also closely associated with its antitumoral efficacy. nih.govkarger.com Studies comparing administration routes indicated that intravenous injection showed greater metastasis inhibition than intraperitoneal administration. nih.govkarger.comresearchgate.net

This compound has been shown to exhibit potent in vitro cytotoxicity against several cancer cell lines, including the human lung tumor cell line A427 and the mouse melanoma cell line B16F10. nih.govkarger.comtargetmol.com The viability of B16F10 cells decreased significantly in a dose-dependent manner following this compound treatment. nih.govkarger.com

In addition to its effects as a single agent, this compound combined with Adriamycin further retarded tumor growth in mice compared to Adriamycin alone in the B16F10 melanoma model. karger.comkarger.com The survival rate of tumor-bearing mice treated with the mixture was closely associated with its cytotoxicity. karger.com

Assessment in Other Relevant Disease Models

Beyond cancer, this compound has demonstrated other biological activities in preclinical settings. It has shown antifungal activity against T. mentagrophytes with a minimum inhibitory concentration (MIC) of 1.8 µM. caymanchem.comkarger.comglpbio.com Moderate antibacterial activity against ampicillin-resistant bacteria has also been reported for this compound isolated from the sponge-associated fungus Aspergillus similanensis. nih.gov Furthermore, this compound effectively decreased the rates of degranulation and histamine (B1213489) release in antigen and IgE-treated RBL-2H3 cells, suggesting potential anti-allergic bioactivity with IC50 values of 13.5 and 13.7 μM, respectively. mdpi.commdpi.com

Pharmacodynamic Biomarker Identification

While the search results provide information on the mechanism of action of this compound, specific pharmacodynamic biomarkers directly linked to this compound treatment in preclinical studies are not explicitly detailed. However, pharmacodynamic biomarkers in general are measurable indicators of a drug's biological effects on physiological systems or disease pathways and can be used to examine the link between drug regimen, target effect, and biological response. accelsiors.comcancer.gov They can confirm target engagement and proof of mechanism. criver.com

Proof-of-Mechanism in Preclinical Settings

This compound has been identified as an inhibitor of cyclic adenosine (B11128) 3', 5'-monophosphate phosphodiesterase (cAMP phosphodiesterase) with an IC50 of 41 µM. caymanchem.comtargetmol.comglpbio.commedchemexpress.com More recent research has also demonstrated a mechanism involving DNA topoisomerase I inactivation. caymanchem.commybiosource.combioaustralis.com Studies showed that Topoisomerase I treated with 45 µM this compound did not replicate or transcribe DNA by forming supercoiled DNA. karger.comkarger.com This inhibitory effect is similar to that of camptothecin, a known Topoisomerase I inhibitor. karger.com

While initially inferred to inhibit melanoma growth directly via a necrotic response, the antitumor efficacy of this compound was not associated with cell cycle arrest or apoptosis in some studies. nih.govresearchgate.net The inhibition of Topoisomerase I suggests a mechanism related to blocking DNA replication and/or transcription. karger.com

Translational Considerations for Clinical Development

Translational research aims to bridge the gap between preclinical findings and clinical application. profil.com The preclinical efficacy demonstrated by this compound in inhibiting cancer metastasis and its identified mechanisms of action, such as Topoisomerase I inhibition, provide a basis for considering its potential clinical development, particularly in oncology. karger.comkarger.combioaustralis.com

The observation that intravenous administration was more effective than intraperitoneal administration in the lung metastasis model highlights the importance of considering administration routes for potential clinical translation. nih.govkarger.comresearchgate.net

Further translational considerations would involve comprehensive pharmacokinetic studies to understand how this compound is absorbed, distributed, metabolized, and excreted in mammals, which is crucial for determining appropriate dosing strategies in humans. Although safety and adverse effect profiles are excluded from this article as per instructions, these would be critical aspects to evaluate in translational studies before clinical trials. Identifying and validating pharmacodynamic biomarkers that can reliably indicate target engagement and biological response in patients would also be essential for monitoring treatment effects and guiding clinical development. accelsiors.comcancer.govcriver.comnih.gov

The preclinical data on the combination of this compound with Adriamycin suggests potential for combination therapies, a common strategy in cancer treatment, which could be explored further in translational studies. karger.comkarger.com

The diverse biological activities observed in preclinical models, including antifungal and anti-allergic properties, might also warrant separate translational investigations depending on the targeted clinical indication. caymanchem.comkarger.comnih.govglpbio.commdpi.commdpi.com

Here is a table summarizing some of the preclinical efficacy data:

| Disease Model | Efficacy Observed | References |

| B16F10 Lung Metastasis | Dose-dependent inhibition of lung colonies | nih.govkarger.com |

| B16F10 Melanoma (in vivo) | Increased survival rate | nih.govkarger.com |

| B16F10 Melanoma (in vivo) | Retarded tumor growth (in combination with Adriamycin) | karger.comkarger.com |

| A427 Human Lung Tumor | Potent in vitro cytotoxicity | nih.govkarger.comtargetmol.com |

| B16F10 Mouse Melanoma | Potent in vitro cytotoxicity | nih.govkarger.comtargetmol.com |

| T. mentagrophytes | Antifungal activity (MIC 1.8 µM) | caymanchem.comkarger.comglpbio.com |

| Ampicillin-resistant bacteria | Moderate antibacterial activity | nih.gov |

| RBL-2H3 cells | Decreased degranulation and histamine release | mdpi.commdpi.com |

Advanced Analytical Methodologies for Reticulol Research

Analytical Method Development and Validation for Reticulol Quantification

Principles of Method Development (Specificity, Robustness, Precision, Accuracy, Linearity, Range, LOD/LOQ)

Developing a robust and reliable analytical method for this compound involves adhering to several key principles to ensure its suitability for the intended purpose. emerypharma.comejgm.co.uk These principles, often outlined in guidelines from regulatory bodies such as the ICH, include specificity, robustness, precision, accuracy, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). emerypharma.comejgm.co.uklongdom.orgsbmu.ac.irlcms.cz

Specificity: This refers to the ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. emerypharma.comlongdom.org Demonstrating specificity often involves analyzing samples containing the analyte spiked with potential interferences to ensure that the this compound peak is well-separated and its measurement is not affected. longdom.org

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ejgm.co.ukyoutube.com Evaluating robustness helps to ensure the method's reliability during normal usage and across different laboratory conditions. youtube.com Parameters that might be varied include mobile phase composition, flow rate, column temperature, and pH. youtube.com

Precision: Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. emerypharma.comejgm.co.uk It is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. sbmu.ac.iryoutube.com Precision can be assessed at different levels, including repeatability (within a single laboratory over a short period) and intermediate precision (within a laboratory over a longer period, potentially with different analysts or equipment). longdom.org

Accuracy: Accuracy is the closeness of agreement between the value found and the accepted true value. emerypharma.comejgm.co.uk It is typically assessed by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo samples) and calculating the percentage recovery. longdom.org

Linearity: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. ejgm.co.ukyoutube.com It is typically evaluated by preparing a series of solutions at different concentrations spanning the expected range and plotting the instrument response (e.g., peak area) against the concentration. ejgm.co.uksbmu.ac.ir A linear regression analysis is performed, and the correlation coefficient (R²) is used to assess linearity. longdom.orgijpsjournal.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.comejgm.co.uk

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. emerypharma.comejgm.co.uklongdom.orgyoutube.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions. emerypharma.comejgm.co.uklongdom.orgyoutube.com

These parameters are typically evaluated during the method validation process to demonstrate that the developed method is suitable for its intended analytical application for this compound. emerypharma.comejgm.co.uklongdom.org

Application of Design of Experiments (DOE) in Method Optimization

Design of Experiments (DOE) is a systematic statistical approach that can be effectively applied during the development and optimization of analytical methods for compounds like this compound. lcms.czamericanpharmaceuticalreview.comresearchgate.netthomasalittleconsulting.comdrugdeliveryleader.com Unlike traditional one-factor-at-a-time approaches, DOE allows for the simultaneous evaluation of the effects of multiple factors (method parameters) and their interactions on the method's performance. americanpharmaceuticalreview.comthomasalittleconsulting.comunp.edu.ar This provides a more comprehensive understanding of the method and helps to identify the critical parameters that significantly influence its performance characteristics, such as resolution, linearity, precision, and accuracy. americanpharmaceuticalreview.comthomasalittleconsulting.comdrugdeliveryleader.com

Applying DOE in this compound analytical method development can involve:

Identifying Critical Method Attributes: Defining the desired performance characteristics of the method for this compound analysis, such as target resolution between this compound and potential impurities, or desired levels of accuracy and precision for quantification. thomasalittleconsulting.comdrugdeliveryleader.com

Selecting Factors and Levels: Identifying the method parameters that are likely to affect the performance (e.g., mobile phase composition, flow rate, column temperature, sample preparation variables) and defining the range of values (levels) to be tested for each factor. americanpharmaceuticalreview.comthomasalittleconsulting.comunp.edu.ar

Designing the Experiment: Choosing an appropriate experimental design (e.g., factorial design, central composite design) that allows for efficient exploration of the factor space and estimation of main effects and interactions. americanpharmaceuticalreview.comunp.edu.ar

Conducting Experiments and Data Analysis: Performing the experiments according to the design matrix and analyzing the results using statistical software to determine the significance of each factor and interaction and to build models that describe the relationship between the factors and the method responses. thomasalittleconsulting.comunp.edu.ar

Defining the Method Operable Design Region (MODR): Based on the DOE results, the MODR can be established, which represents the multivariate range of method parameters within which the method consistently meets the predefined performance criteria for this compound analysis. lcms.cz

By using DOE, researchers can efficiently optimize the analytical method for this compound, leading to a more robust and reliable procedure with a better understanding of the critical parameters and their acceptable ranges. americanpharmaceuticalreview.comresearchgate.netthomasalittleconsulting.comdrugdeliveryleader.com This systematic approach aligns with the principles of Analytical Quality by Design (AQbD). americanpharmaceuticalreview.comresearchgate.netdrugdeliveryleader.com

Impurity Profiling and Stability Assessment

Impurity profiling and stability assessment are critical aspects of characterizing any chemical compound, including this compound, particularly in the context of its potential applications. ajptr.comeuropa.eu Impurity profiling involves the identification, structural characterization, and quantification of all impurities present in a sample. ajptr.comijrps.com Stability assessment, on the other hand, evaluates how the quality of this compound varies with time under the influence of various environmental factors such as temperature, humidity, and light. ajptr.comglentham.com

For this compound, impurity profiling would aim to identify any related substances that are present alongside the main compound. These impurities could arise from the biosynthetic process (if microbially produced) or from degradation. ajptr.comeuropa.eu Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography coupled with mass spectrometry (GC-MS), are commonly used for impurity profiling due to their separation power and ability to provide structural information. ajptr.comijrps.comlcms.cz Spectroscopic methods like UV, IR, and NMR can also be used in the structural elucidation of isolated impurities. researchgate.netjmb.or.krnih.gov

Stability assessment of this compound involves conducting stress studies under various conditions, such as exposure to heat, light, acid, base, and oxidation, to understand its degradation pathways and the resulting degradation products. ijpsjournal.comajptr.com For example, exposure to UV light has been shown to affect the stability of certain organic compounds, potentially leading to degradation. acs.org By analyzing samples subjected to these stress conditions using validated analytical methods, the degradation profile of this compound can be established. ijpsjournal.comeuropa.eu

The data obtained from impurity profiling and stability assessment are essential for ensuring the quality, purity, and consistency of this compound. ajptr.com This information is crucial for establishing appropriate specifications, determining storage conditions, and assigning a retest period or shelf life for the compound. caymanchem.comtargetmol.comglpbio.comglentham.com Regulatory guidelines, such as those from the ICH, provide detailed requirements for conducting impurity profiling and stability studies for pharmaceutical substances. europa.eu

While specific detailed data tables for this compound's impurity profile or degradation products were not extensively found in the search results, the general principles and methodologies described above would be applied in its comprehensive analytical characterization. Studies have mentioned the use of techniques like UV, IR, NMR, and MS for the structural elucidation of this compound itself researchgate.netjmb.or.krnih.gov, and HPLC and GC-MS are standard techniques for impurity analysis of organic compounds. ajptr.comijrps.com this compound is described as being stable under recommended transport or storage conditions, typically stored at -20°C. caymanchem.comtargetmol.comglpbio.comglentham.com Decomposition may occur on exposure to heat, strong acids, and strong oxidizing agents. glentham.com

Future Perspectives and Research Directions for Reticulol

Expanding the Scope of Biological Activities

While initial studies have identified several biological activities of Reticulol, a comprehensive exploration of its full therapeutic potential is still needed. Future research should aim to systematically investigate a broader range of biological effects.

Anti-inflammatory and Immunomodulatory Effects : Preliminary evidence suggests that isocoumarin (B1212949) compounds possess anti-inflammatory properties. Future studies should investigate the effects of this compound on key inflammatory pathways, such as the JAK2/STAT3/SOCS3 and p38 MAPK/NF-κB signaling pathways, which are implicated in chronic inflammatory diseases. nih.govnih.gov Research into its potential to modulate immune responses, including the recruitment of neutrophils and other immune cells, could open up new therapeutic avenues for conditions like obesity-associated asthma. nih.govnih.gov

Anticancer Activity : The cytotoxic effects of this compound against various cancer cell lines warrant a more in-depth investigation. Future research should focus on elucidating the underlying mechanisms of its anticancer activity, including its potential to induce apoptosis. nih.govnih.govmdpi.com Exploring its efficacy in a wider range of cancer models, including those resistant to current therapies, is also a critical next step.